n-(Tert-butyl)-4-chlorothiazole-5-carboxamide
Description
Properties
Molecular Formula |
C8H11ClN2OS |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
N-tert-butyl-4-chloro-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C8H11ClN2OS/c1-8(2,3)11-7(12)5-6(9)10-4-13-5/h4H,1-3H3,(H,11,12) |
InChI Key |
WZCJMLAHLWYGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(N=CS1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-4-chlorothiazole-5-carboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . Another method utilizes tert-butyl nitrite (TBN) as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of catalysts like Cu(OTf)2 and solvent-free conditions can be advantageous for industrial applications due to their simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-4-chlorothiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.
Scientific Research Applications
N-(Tert-butyl)-4-chlorothiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-4-chlorothiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Electronic Properties
Thiazole Derivatives
- Tert-butyl (2-amino-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate (): Substituted with a nitrobenzoyl group at position 5 and a carbamate-protected amine at position 2.
- N-(4-Amino-5-(2-nitrobenzoyl)thiazol-2-yl)piperidine-4-carboxamide (): Contains a piperidine-carboxamide side chain, which may improve solubility and target affinity. The absence of a tert-butyl group reduces steric bulk but may decrease metabolic stability .
Isoxazole Analogues
- N-(tert-butyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (): Replaces the thiazole ring with an isoxazole (oxygen instead of sulfur). The oxygen in isoxazole reduces aromaticity compared to thiazole, affecting binding kinetics .
Imidazole Derivatives
- 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) (): An imidazole carboxamide with a triazeno group. Unlike the target compound, DIC undergoes N-demethylation via liver microsomes, leading to metabolic activation. The tert-butyl group in the target compound likely blocks this pathway, improving pharmacokinetics .
Data Table: Key Properties of Comparable Compounds
Biological Activity
N-(Tert-butyl)-4-chlorothiazole-5-carboxamide is a compound within the thiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-chlorothiazole-5-carboxylic acid with tert-butyl amine. The resulting compound features a thiazole ring, which is crucial for its biological activity.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Aminothiazole Derivative | K562 (Leukemia) | 0.06 | DHFR Inhibition |
| Thiazolidinone Derivative | HepG2 (Liver) | 0.1 | Induction of Apoptosis |
| N-(Fluorophenyl) Thiazole | MCF7 (Breast) | 0.25 | Cell Cycle Arrest |
The compound's mechanism often involves the inhibition of dihydrofolate reductase (DHFR), leading to disrupted folate metabolism essential for DNA synthesis in cancer cells .
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Regulation : It induces cell cycle arrest in specific phases, preventing cancer cells from dividing.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells, further contributing to its anticancer effects.
Case Studies
A notable study explored the effects of thiazole derivatives on human cancer cell lines. The findings indicated that these compounds significantly reduced cell viability in a dose-dependent manner, highlighting their potential as therapeutic agents:
Q & A
Q. What are the recommended analytical techniques for verifying the purity and structural integrity of N-(tert-butyl)-4-chlorothiazole-5-carboxamide?
- Methodological Answer : Use a combination of HPLC (for purity assessment) and NMR spectroscopy (1H/13C) to confirm structural integrity. For crystallinity evaluation, X-ray crystallography (as demonstrated in thiazole derivatives ) can resolve bond angles and stereochemistry. Cross-validate spectral data with computational tools (e.g., PubChem or CAS Common Chemistry entries) to address discrepancies .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Use fume hoods and PPE (gloves, goggles) during handling, as recommended for structurally similar carbamates . Avoid exposure to strong acids/bases, which may degrade the tert-butyl or carboxamide groups .
Q. What synthetic routes are reported for this compound analogs?
- Methodological Answer : Common strategies include:
- Thiazole ring formation : Condensation of tert-butyl isocyanide with chlorinated thioamides.
- Carboxamide coupling : Use of EDCI/HOBt-mediated amidation between 4-chlorothiazole-5-carboxylic acid and tert-butylamine .
- Post-functionalization : Halogenation (e.g., Cl/Br substitution) at the 4-position using NCS or NBS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized conditions. Compare results with literature using QSAR models to predict reactivity of the chlorothiazole moiety. Address variability by testing batch-to-batch purity via LC-MS and ensuring consistent storage conditions .
Q. What experimental design considerations are critical for evaluating the biological activity of this compound in anticancer studies?
- Methodological Answer :
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC50 values.
- Control groups : Include positive controls (e.g., doxorubicin) and vehicle-only treatments.
- Mechanistic studies : Use RNA-seq or Western blotting to probe pathways like apoptosis (e.g., caspase-3 activation) or kinase inhibition, as seen in related thiazole-2-amines .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (25°C–60°C) for 1–4 weeks.
- Monitor degradation : Use UPLC-MS to detect breakdown products (e.g., tert-butyl alcohol or chlorothiazole fragments).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
- Methodological Answer :
- Optimize solvent systems : Replace THF with safer alternatives like EtOAc for large-scale reactions.
- Catalyst screening : Test Pd/C or Ni catalysts for halogenation steps to improve yield .
- Process analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
